Cardio-Green

Descripción general

Descripción

A tricarbocyanine dye that is used diagnostically in liver function tests and to determine blood volume and cardiac output.

Aplicaciones Científicas De Investigación

Gastrointestinal Surgery

ICG-mediated fluorescence imaging is increasingly being used in gastrointestinal surgery . It has been embraced by various surgical disciplines as a potential method to improve lymph node detection and enhance surgical field visualization . ICG can passively concentrate in sentinel lymph nodes (SLN) because of enhanced permeation and retention effects . This helps in better lymph node dissection and visual assessment of intestinal blood flow, which may reduce the incidence of anastomotic leakage .

Nano-Medicine Application

ICG-coupled nanoparticles with inherent characteristics or functional modification-enhanced SLN identification features for gastrointestinal cancers bring benefit through active tumor targeting, superior tumor-background ratio, and high resolution . Nano-ICG combined with potential substances, including enhanced imaging contrast and/or combination therapy (chemotherapy, targeted therapy, immunotherapy, etc.), have been packaged and accumulated in the tumor area through active targeting for multimodal imaging and treatment .

Abdominal, Gynecologic and Urologic Surgery

ICG is an injectable fluorochrome that has recently gained popularity as a means of assisting intraoperative visualization during laparoscopic and robotic surgery . The use of ICG offered a clear benefit regarding anastomotic leak prevention, particularly after colorectal and esophageal surgery .

Tumor Removal

The large safety margin and near-infrared fluorescent optical advantage of ICG have proved useful in several clinical trials of intraoperative systems for tumor removal . Several nanoparticle-sized formulations for thermal ablation and photodynamic therapy have also been evaluated in animal experiments .

Fluorescence Cholangiography

ICG is used in fluorescence cholangiography, a technique that provides real-time imaging of the biliary tree during surgery . This helps surgeons to avoid injury to the bile ducts during complex procedures .

Sentinel Lymph Node Identification

ICG is used for sentinel lymph node identification in various types of cancer surgeries, including breast cancer, liver cancer, gastrointestinal malignancies, and genitourinary and gynecological surgery . This technique helps in determining cancer staging, predicting prognosis, and selecting treatment options .

Mecanismo De Acción

Indocyanine Green (ICG)

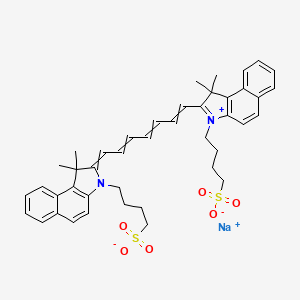

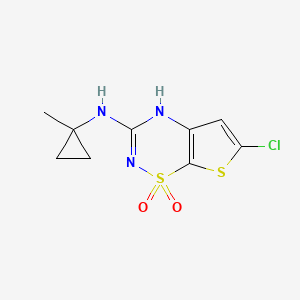

, also known as Cardio-Green , is a water-soluble, tricarbocyanine dye with a peak spectral absorption at 800 nm . It is used in medical diagnostics for various purposes . Here is a detailed analysis of its mechanism of action:

Target of Action

ICG primarily targets plasma proteins, especially albumin and some lipoproteins . It binds tightly to these proteins and becomes confined to the vascular system .

Mode of Action

Upon intravenous administration, ICG is taken up almost exclusively by the hepatic parenchymal cells . It undergoes no significant extrahepatic or enterohepatic circulation . The dye is secreted entirely into the bile . After biliary obstruction, the dye appears in the hepatic lymph, independently of the bile .

Biochemical Pathways

ICG affects the biochemical pathways related to hepatic function and liver blood flow . It serves as an indicator substance for photometric hepatic function diagnostics . When exposed to near-infrared (NIR) light, ICG can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria .

Pharmacokinetics

ICG has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile . Depending on liver performance, it is eliminated from the body with a half-life of about 3 to 4 minutes . The pharmacokinetic behavior of ICG can be described by a two-compartment open model .

Result of Action

The primary result of ICG’s action is the determination of cardiac output, hepatic function, liver and gastric blood flow, and for ophthalmic and cerebral angiography . It allows for imaging deeper patterns of circulation than fluorescein angiography .

Action Environment

The action, efficacy, and stability of ICG are influenced by environmental factors such as light exposure and temperature. When exposed to NIR light, ICG can produce ROS . The dye is stable under normal conditions, but it may degrade under intense light or heat .

Propiedades

IUPAC Name |

sodium;4-[2-[7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H48N2O6S2.Na/c1-42(2)38(44(28-14-16-30-52(46,47)48)36-26-24-32-18-10-12-20-34(32)40(36)42)22-8-6-5-7-9-23-39-43(3,4)41-35-21-13-11-19-33(35)25-27-37(41)45(39)29-15-17-31-53(49,50)51;/h5-13,18-27H,14-17,28-31H2,1-4H3,(H-,46,47,48,49,50,51);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFVSTNWEDAEEK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H47N2NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cardiogreen | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldec-9-enoic acid](/img/structure/B7888836.png)

![5-[2-(4-Methoxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B7888893.png)